molecular formula C13H10ClNO B1303290 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde CAS No. 886361-70-2

4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde

Cat. No.: B1303290
CAS No.: 886361-70-2
M. Wt: 231.68 g/mol
InChI Key: QLOLJTNGAJZPFL-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives . The aldehyde group also plays a crucial role in its reactivity, enabling it to undergo oxidation and reduction reactions .

Comparison with Similar Compounds

4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and utility in various research applications.

Properties

IUPAC Name

4-[5-(chloromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOLJTNGAJZPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258972
Record name 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-70-2
Record name 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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